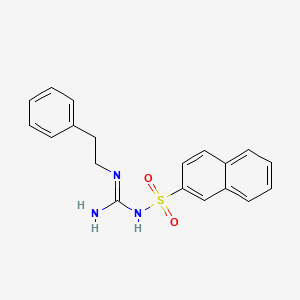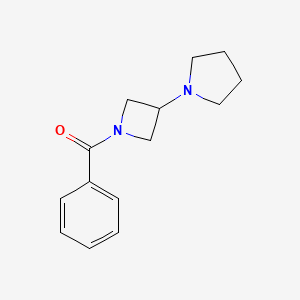
Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a chemical compound with the molecular formula C14H18N2O. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a significant component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is characterized by a pyrrolidine ring attached to a phenyl group and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions. The ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has a molecular weight of 230.311. It is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial and Antimycobacterial Properties
- A variety of compounds, including derivatives of Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, have been synthesized and tested for antimicrobial and anticonvulsant activities. For instance, certain pyrazoline and pyrimidinone derivatives exhibited significant antimicrobial properties, comparable or superior to standard drugs such as ciprofloxacin and fluconazole. The presence of methoxy groups in these compounds was found to enhance antimicrobial activity significantly (Kumar et al., 2012). Furthermore, organotin(IV) complexes derived from semicarbazone and thiosemicarbazones of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone showed improved antibacterial activities, suggesting potential as drug candidates (Singh et al., 2016).
Anticonvulsant Agents
- Novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated as sodium channel blockers and anticonvulsant agents. The evaluation revealed potent compounds with significant protective indexes, suggesting these derivatives as promising candidates for further development as anticonvulsant agents (Malik & Khan, 2014).
Theoretical and Structural Analysis
Density Functional Theory (DFT) Studies
- DFT and crystallographic analyses of certain Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone derivatives were conducted to understand their structural and electronic properties. These studies provide insights into the compounds' stability, molecular structures, and potential reactivity, contributing to the development of novel compounds with enhanced biological activities (Huang et al., 2021).
Safety and Hazards
The safety information for Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The pyrrolidine ring, a component of Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a promising area for future research .
Eigenschaften
IUPAC Name |
phenyl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-6-2-1-3-7-12)16-10-13(11-16)15-8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCXAKIPCYLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoylazetidin-3-yl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

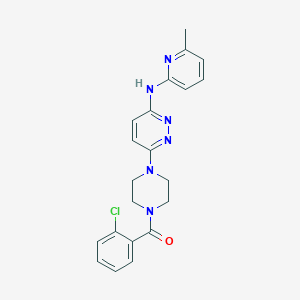
![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2635012.png)
![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)

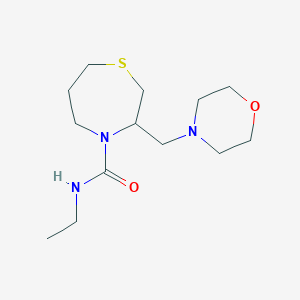

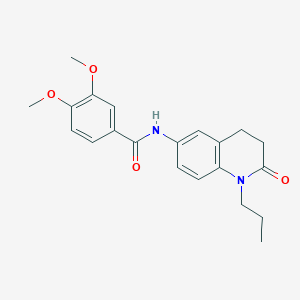
methanone](/img/structure/B2635022.png)
![3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2635025.png)
